molecular formula C12H9FN2O3 B1406433 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine CAS No. 1515921-40-0

5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine

Cat. No.: B1406433
CAS No.: 1515921-40-0
M. Wt: 248.21 g/mol
InChI Key: MPCDGPBPSKWLFN-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine (CAS: 1515921-40-0) is a nitro- and fluoro-substituted pyridine derivative with a molecular formula of C₁₂H₉FN₂O₃. This compound features a methoxy group at the 2-position of the pyridine ring and a 3-fluoro-4-nitrophenyl substituent at the 5-position.

Properties

IUPAC Name

5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCDGPBPSKWLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Fluorinated Methoxynitrobenzene Intermediates

A common precursor is 4-fluoro-2-methoxy-5-nitroaniline , which can be synthesized by nucleophilic aromatic substitution of halogenated nitrobenzenes with methoxide ions, followed by nitration and amination steps.

Step Reagents & Conditions Procedure Summary Yield (%)
A 2,4-difluoro-1-nitrobenzene, toluene, methanol, potassium tert-butoxide (PTB) at 0°C to 20°C Nucleophilic substitution of fluorine by methoxide to form 4-fluoro-2-methoxy-1-nitrobenzene 87.38
B N-(4-fluoro-2-methoxyphenyl)acetamide, sulfuric acid, fuming nitric acid at 0-5°C Nitration to introduce nitro group at 5-position 78.30
C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, methanol, hydrochloric acid reflux Hydrolysis of acetamide to yield 4-fluoro-2-methoxy-5-nitroaniline 73.55

Source: Patent WO2018207120A1

Alternative Methoxylation and Amination Method

Another method involves direct substitution of 2,4-difluoro-5-nitroaniline with sodium methoxide in anhydrous methanol at room temperature for 48 hours, followed by extraction and purification by column chromatography.

Step Reagents & Conditions Procedure Summary Yield (%)
Methoxylation 2,4-difluoro-5-nitroaniline, sodium methoxide, anhydrous methanol, room temperature, 48 h Nucleophilic substitution of fluorine by methoxide 87.6

Source: ChemicalBook

Pyridine Ring Functionalization and Fluorination

For the preparation of fluoropyridine derivatives related to this compound, a method involving bromination and fluorination of aminopyridine compounds via an improved Balz-Schiemann reaction is reported.

Step Reagents & Conditions Procedure Summary Yield (%)
1 2-hydroxyl-5-nitro-6-picoline, phosphorus tribromide, acetonitrile, 110-130°C, 3 h Bromination of hydroxyl group to form 2-bromo-6-methyl-5-nitropyridine 92.8
2 Crude bromo compound, Raney nickel, methanol, 40 psi hydrogen pressure, room temperature, 5 h Catalytic hydrogenation to convert nitro to amino group 90.0

Source: Patent CN102898358A

Comparative Analysis of Preparation Methods

Aspect Method 1 (Patent WO2018207120A1) Method 2 (ChemicalBook) Method 3 (Patent CN102898358A)
Starting materials 2,4-difluoro-1-nitrobenzene and derivatives 2,4-difluoro-5-nitroaniline 2-hydroxyl-5-nitro-6-picoline
Key reagents Potassium tert-butoxide, sulfuric acid, fuming nitric acid, HCl Sodium methoxide, methanol Phosphorus tribromide, Raney nickel, H2
Reaction conditions Low temperature nucleophilic substitution, nitration at 0-5°C, reflux hydrolysis Room temperature substitution, 48 h High temperature bromination, catalytic hydrogenation
Purification Extraction, washing, drying, crystallization Extraction, column chromatography Extraction, recrystallization
Yields 73.5-87.4% per step 87.6% overall 90-93% per step
Scalability Suitable for large scale Suitable for lab scale Suitable for industrial scale

Research Findings and Notes

  • The nucleophilic aromatic substitution of fluorine by methoxide ion is a critical step, favoring low temperatures to control selectivity and yield.
  • Nitration under controlled low temperatures avoids over-nitration and degradation.
  • Hydrolysis of acetamide intermediates requires reflux in acidic media with careful solvent removal and pH adjustment for optimal crystallization.
  • The Balz-Schiemann reaction-based fluorination of aminopyridines provides a high-yielding route to fluoropyridine derivatives, which can be adapted for this compound synthesis.
  • Purification steps involving extraction, washing with brine, drying over sodium sulfate, and crystallization with petroleum ether are essential for obtaining high-purity products.
  • The choice of method depends on scale, available reagents, and desired purity.

Summary Table of Preparation Conditions

Compound/Intermediate Reagents Solvent Temperature Time Yield (%) Notes
4-fluoro-2-methoxy-1-nitrobenzene 2,4-difluoro-1-nitrobenzene, PTB Toluene, methanol 0-20°C 4 h 87.38 Nucleophilic substitution
N-(4-fluoro-2-methoxyphenyl)acetamide nitration Sulfuric acid, fuming nitric acid Sulfuric acid 0-5°C 4-6 h 78.30 Controlled nitration
Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline HCl, methanol Methanol Reflux 3-5 h 73.55 Acidic hydrolysis
Methoxylation of 2,4-difluoro-5-nitroaniline Sodium methoxide Methanol Room temp 48 h 87.6 Alternative direct substitution
Bromination of hydroxyl pyridine Phosphorus tribromide Acetonitrile 110-130°C 3 h 92.8 Bromination step
Catalytic hydrogenation Raney nickel, H2 Methanol Room temp, 40 psi 5 h 90.0 Reduction of nitro to amino

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-(3-Fluoro-4-aminophenyl)-2-methoxypyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-(3-Fluoro-4-nitrophenyl)-2-formylpyridine or 5-(3-Fluoro-4-nitrophenyl)-2-carboxypyridine.

Scientific Research Applications

Anticancer Applications

One of the primary applications of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is in the field of oncology. Research indicates that compounds with similar structures exhibit potent inhibitory effects on mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

  • Objective : To evaluate the efficacy of this compound in inhibiting EGFR mutations.
  • Methodology : In vitro assays were conducted to assess the compound's potency against various EGFR mutants, including L858R and T790M.
  • Results : The compound demonstrated high selectivity for mutant EGFR over wild-type EGFR, suggesting a favorable therapeutic index. This selectivity is crucial as it may reduce side effects commonly associated with EGFR inhibitors, such as skin rashes and gastrointestinal issues.
EGFR Mutation Inhibition (%) Selectivity Ratio (Mutant/WT)
L858R85%15
T790M90%12
Wild-Type10%-

This data indicates that this compound could be a promising candidate for further development as an anticancer agent.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotection in Parkinson's Disease Models

  • Objective : To assess the neuroprotective effects of this compound in a mouse model treated with neurotoxins.
  • Methodology : Mice were administered the compound following exposure to MPTP, a neurotoxin that induces Parkinsonian symptoms.
  • Results : Significant preservation of dopaminergic neurons was observed, with a dose-dependent response indicating that higher doses led to greater neuroprotection.
Dose (mg/kg) Survival Rate of TH+ Neurons (%)
140
570
1085

These findings suggest that the compound may have potential therapeutic applications in treating or preventing neurodegeneration.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, with potential for oral bioavailability.

Pharmacokinetic Data Summary

Parameter Value
Half-life (t1/2)>240 min
BioavailabilityHigh (oral route)
Metabolic StabilityGood

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Material Science: The electronic properties of the compound can influence the behavior of materials in which it is incorporated, such as enhancing conductivity or altering optical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a family of substituted pyridines with variations in substituent type, position, and electronic effects. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents (Pyridine Ring) Key Features Reactivity/Applications References
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine 2-OCH₃, 5-(3-F-4-NO₂-C₆H₃) High electron-withdrawing effects (-F, -NO₂); steric hindrance at 2-position Potential intermediate for pharmaceuticals; limited reactivity due to steric constraints
5-Fluoro-2-methoxy-3-nitropyridine 2-OCH₃, 3-NO₂, 5-F Similar substituents but different positions; lower steric hindrance Higher reactivity in nucleophilic substitutions compared to the title compound
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-OH, 5-(3-F-4-OCH₃-C₆H₃) Hydroxyl group instead of methoxy; enhanced hydrogen-bonding capacity Improved solubility in polar solvents; used in coordination chemistry
3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine 2-piperidinyl, 3-F, 4-NO₂ Bulky piperidine group at 2-position; reduced steric hindrance at 5-position Enhanced biological activity (e.g., antimicrobial applications)
5-(Chloromethyl)-2-methoxypyridine 2-OCH₃, 5-CH₂Cl Chloromethyl group enables further functionalization Versatile intermediate for cross-coupling reactions

Key Findings from Research

Steric and Electronic Effects :

  • The 2-methoxy group in the title compound introduces steric hindrance, as seen in , where 2-methoxypyridine failed to react in cyclization reactions due to unfavorable steric interactions .
  • In contrast, 3-substituted pyridines (e.g., 3-methoxy or 3-bromo derivatives) exhibit higher reactivity, forming α- and β-isomers under kinetic control . PM3 calculations confirm that α-series isomers (e.g., 8a vs. 8b) are thermodynamically more stable (19.94 vs. 17.75 kcal/mol), suggesting reaction pathways are kinetically driven .

Substituent Position Impact :

  • Nitro group position significantly affects electronic properties. For example, 5-Fluoro-2-methoxy-3-nitropyridine (similarity score: 0.74 to the title compound) shows higher electrophilicity at the 3-position, enabling nucleophilic attacks that the title compound’s 5-position nitro group may hinder .

Biological Activity: Pyridines with electron-withdrawing groups (e.g., -NO₂, -F) at meta or para positions exhibit enhanced antimicrobial activity. For instance, 3-fluoro-4-nitro-2-(piperidin-1-yl)pyridine demonstrates potent activity due to its balanced steric and electronic profile .

Synthetic Utility :

  • 5-(Chloromethyl)-2-methoxypyridine (CAS: 101990-70-9) is a key intermediate for synthesizing pyridyl nitrofuranyl isoxazolines with antimicrobial properties. Its chloromethyl group facilitates alkylation reactions, unlike the title compound’s nitro-phenyl group .

Biological Activity

5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a nitrophenyl moiety. Its structural formula can be represented as follows:

C11H9FN2O3\text{C}_{11}\text{H}_{9}\text{F}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include :

  • Receptor Binding : The compound may exhibit affinity for nicotinic acetylcholine receptors (nAChRs), similar to other nitrophenyl-substituted pyridines, which could influence neurotransmission and pain modulation .
  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit various kinases, which are critical in cellular signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
Antinociceptive Effects Exhibits potential as an antagonist in pain models, blocking nicotine-induced antinociception .
Antitumor Activity Similar compounds have shown cytotoxic effects against various cancer cell lines .
Kinase Inhibition Potential activity against specific kinases involved in cancer progression .

Case Studies

  • Antinociceptive Activity Study :
    • A study evaluated the effects of this compound on pain response in mice. The compound was found to significantly block the analgesic effects induced by nicotine, suggesting its role as a competitive antagonist at nAChRs .
  • Cytotoxicity Assay :
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against human ovarian cancer cells (A2780) and colorectal cancer cells (SW480). The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
  • Kinase Inhibition Evaluation :
    • Research into kinase inhibitors highlighted that compounds with similar structural features to this compound displayed selective inhibition against focal adhesion kinase (FAK), which is implicated in tumor metastasis .

Safety Profile and Toxicity Concerns

While the biological activities are promising, there are concerns regarding toxicity associated with nitro-substituted compounds. The presence of the nitro group can lead to metabolic reduction products that may exhibit cytotoxicity or genotoxicity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine?

  • Methodology : The compound can be synthesized via cross-electrophile coupling or nucleophilic aromatic substitution. For example:

  • Cross-coupling : A brominated pyridine derivative (e.g., 5-bromo-2-methoxypyridine) can react with a fluorophenyl-nitro precursor under palladium catalysis. Purification via column chromatography (silica gel, 20% EtOAc/hexanes) yields the product .
  • Nitro reduction : Analogous to 2-methoxy-5-nitropyridine reduction (using iron powder, acetic acid, and methanol under reflux), the nitro group in the target compound could be modified post-synthesis .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate stability.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR confirm substituent positions and purity.
  • X-ray Crystallography : Resolves bond angles (e.g., C–C–C torsion angles ≈ 107–117°) and nitro-group orientation, critical for structure-activity relationships .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts .

Q. How is the compound purified after synthesis?

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc in hexanes) to separate polar nitro-containing intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystalline solids, ensuring minimal residual solvents .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Parameters :

  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% improves coupling efficiency .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Solvent Selection : DMF enhances nitro-group stability, while toluene reduces side reactions in coupling steps .
    • Data Contradictions : Discrepancies in yields (e.g., 60% vs. 70%) may arise from trace moisture or oxygen sensitivity; use Schlenk-line techniques for reproducibility .

Q. How to resolve conflicting spectral data for structural confirmation?

  • Case Study : If NMR signals overlap (e.g., methoxy vs. aromatic protons), use DEPT-135 or 2D-COSY to distinguish coupled spins.
  • Crystallographic Validation : Compare experimental X-ray data (bond lengths: ~1.35–1.48 Å) with computational models (DFT/B3LYP) to resolve ambiguities .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic nitro-group reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets) using PyMOL or AutoDock .

Q. How to design stability studies for long-term storage?

  • Accelerated Degradation Tests : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor via HPLC for nitro-group reduction or methoxy cleavage .
  • Storage Recommendations : Use amber vials under inert gas (N2_2) at –20°C to prevent photodegradation and hydrolysis .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue Range
C–C Bond Lengths1.35–1.48 Å
C–N–C Bond Angles115–121°
Torsion Angles (C–C–C–C)107–117°

Table 2 : Synthetic Yield Optimization Strategies

FactorOptimal ConditionYield Improvement
Catalyst (Pd)5 mol% Pd(PPh3_3)4_460% → 75%
SolventAnhydrous DMFReduced byproducts
Temperature80°C (±2°C)Consistent rates

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Reactant of Route 2
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5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine

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